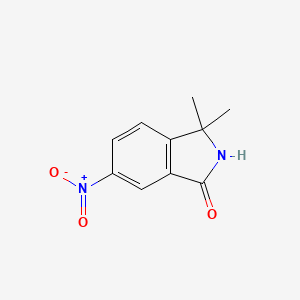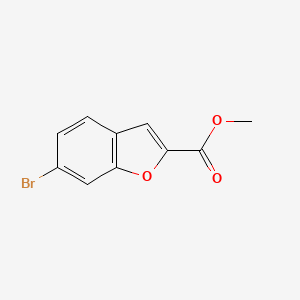
Methyl 6-bromo-1-benzofuran-2-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-1-benzofuran-2-carboxylate” is a chemical compound with the linear formula C10H7BrO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzofuran ring system. The C10, O15, Cl1 atoms are almost coplanar with the benzofuran fragment .Chemical Reactions Analysis
Benzofuran derivatives, including “this compound”, have been found to undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 341.161 . Its exact physical and chemical properties are not specified in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Methyl 6-bromo-1-benzofuran-2-carboxylate is a versatile intermediate in the synthesis of a wide range of benzofuran derivatives, showcasing significant biological activities. For instance, derivatives synthesized from this compound have demonstrated potential as anti-HIV agents, with certain compounds inhibiting HIV-1 and HIV-2 replication in cell culture without being toxic (Mubarak et al., 2007). Additionally, benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, another class of compounds synthesized from related benzofuran carboxylates, have shown to be potent cholinesterase inhibitors, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).
Antimicrobial and Anti-inflammatory Properties
The synthesis of novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from this compound derivatives has led to compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some of these compounds have also shown potent anti-inflammatory and analgesic activities, comparable to standard drugs, marking them as potential candidates for the development of new therapeutic agents (Rajanarendar et al., 2013).
Chemical Transformations and Derivative Synthesis
Research has also focused on the chemical transformation processes involving this compound to create a variety of structurally diverse compounds. For example, a study describes the synthesis of amide derivatives of benzodifuran-2-carboxylic acid, showcasing the chemical versatility and potential pharmaceutical applications of benzofuran derivatives (Soni and Soman, 2014). Furthermore, the electrochemical study and synthesis of new benzofuran derivatives highlight the role of this compound in facilitating novel synthetic routes for potential therapeutic agents (Moghaddam et al., 2006).
Direcciones Futuras
Benzofuran derivatives, including “Methyl 6-bromo-1-benzofuran-2-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.
Mecanismo De Acción
Target of Action
Methyl 6-bromo-1-benzofuran-2-carboxylate, a benzofuran derivative, has been found to exhibit a wide range of biological activities Benzofuran compounds, in general, have been shown to interact with various biological targets such as pro-inflammatory cytokines in anti-inflammatory treatments .
Mode of Action
For instance, some benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . It’s plausible that this compound might exhibit similar interactions with its targets.
Biochemical Pathways
For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines, thereby participating in the treatment of inflammation .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . It’s plausible that this compound might have similar effects.
Análisis Bioquímico
Biochemical Properties
Methyl 6-bromo-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers . This interaction slows down conduction velocity and reduces sinus node autonomy, making it effective in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including this compound, exhibit significant antimicrobial activity, making them effective against various pathogens . Additionally, these compounds have shown potential in modulating cellular responses to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to sodium channels in cardiac cells, inhibiting the rapid influx of sodium ions . This inhibition leads to a decrease in conduction velocity and a reduction in sinus node autonomy. Furthermore, benzofuran derivatives, including this compound, have been found to interact with various enzymes, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for long-term applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antiarrhythmic properties and antimicrobial activity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Benzofuran derivatives, including this compound, have been shown to affect metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, benzofuran derivatives, including this compound, have been found to accumulate in specific tissues, influencing their localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
methyl 6-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFWGZFCUROKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




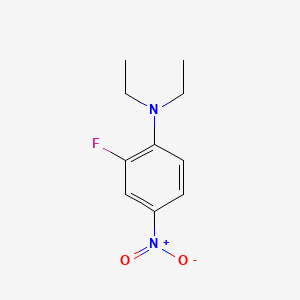



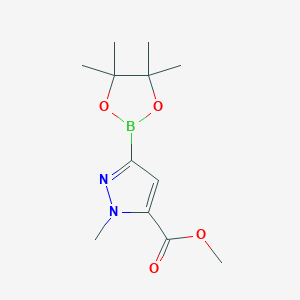
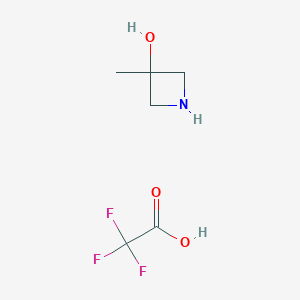

![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)

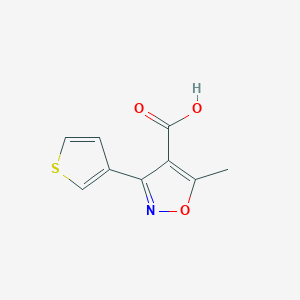
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
